molecular formula C8H8Cl3N5 B13992349 2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine CAS No. 41926-90-3

2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine

Cat. No.: B13992349
CAS No.: 41926-90-3
M. Wt: 280.5 g/mol
InChI Key: BQFWXJXJSLALAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dichloro-1H-benzoimidazole with guanidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups. Substitution reactions result in the formation of various substituted benzimidazole derivatives .

Scientific Research Applications

2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5,6-Dichloro-1h-benzoimidazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. For example, it may bind to the active site of an enzyme, blocking its function and leading to the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of guanidine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

41926-90-3

Molecular Formula

C8H8Cl3N5

Molecular Weight

280.5 g/mol

IUPAC Name

2-(5,6-dichloro-1H-benzimidazol-2-yl)guanidine;hydrochloride

InChI

InChI=1S/C8H7Cl2N5.ClH/c9-3-1-5-6(2-4(3)10)14-8(13-5)15-7(11)12;/h1-2H,(H5,11,12,13,14,15);1H

InChI Key

BQFWXJXJSLALAG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N=C(N)N.Cl

Origin of Product

United States

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